molecular formula C3H4F3N3O2S B12555976 2,2,2-trifluoroethyl N'-nitrocarbamimidothioate CAS No. 144018-67-7

2,2,2-trifluoroethyl N'-nitrocarbamimidothioate

Cat. No.: B12555976
CAS No.: 144018-67-7
M. Wt: 203.15 g/mol
InChI Key: GNGZLVLOVBJUQV-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N’-nitrocarbamimidothioate is a fluorinated organic compound known for its unique chemical properties. The presence of fluorine atoms in its structure imparts significant electronic effects, making it a valuable compound in various fields of research and industry. This compound is often utilized in synthetic organic chemistry due to its ability to modify the electronic properties of molecules, enhance metabolic stability, and improve lipophilicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N’-nitrocarbamimidothioate typically involves the reaction of 2,2,2-trifluoroethylamine with a suitable nitrocarbamimidothioate precursor. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction temperature and solvent choice can vary depending on the specific synthetic route employed .

Industrial Production Methods

Industrial production of 2,2,2-trifluoroethyl N’-nitrocarbamimidothioate may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced catalytic systems and optimized reaction conditions ensures efficient production of the compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl N’-nitrocarbamimidothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include trifluoroethylated derivatives, amines, and various substituted compounds, depending on the specific reaction pathway and reagents used .

Scientific Research Applications

2,2,2-Trifluoroethyl N’-nitrocarbamimidothioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N’-nitrocarbamimidothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group can enhance the binding affinity of the compound to its target, leading to increased biological activity. The nitro group can participate in redox reactions, further modulating the compound’s effects. The overall mechanism involves a combination of electronic effects and steric interactions that influence the compound’s activity at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoroethyl N’-nitrocarbamimidothioate is unique due to its combination of a trifluoroethyl group and a nitrocarbamimidothioate moiety. This unique structure imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry. Its ability to undergo multiple types of chemical reactions and its potential in drug discovery further highlight its uniqueness compared to similar compounds .

Properties

CAS No.

144018-67-7

Molecular Formula

C3H4F3N3O2S

Molecular Weight

203.15 g/mol

IUPAC Name

2,2,2-trifluoroethyl N'-nitrocarbamimidothioate

InChI

InChI=1S/C3H4F3N3O2S/c4-3(5,6)1-12-2(7)8-9(10)11/h1H2,(H2,7,8)

InChI Key

GNGZLVLOVBJUQV-UHFFFAOYSA-N

Canonical SMILES

C(C(F)(F)F)SC(=N[N+](=O)[O-])N

Origin of Product

United States

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